1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene
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Overview
Description
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that features a brominated benzene ring linked to an indoloquinoxaline moiety via an ethoxy bridge
Preparation Methods
The synthesis of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene typically involves multiple steps:
Formation of the Indoloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The benzene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Etherification: The ethoxy linkage is introduced by reacting the brominated benzene with an appropriate ethoxy-containing reagent under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The indoloquinoxaline moiety can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex structures.
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Its indoloquinoxaline core is a bioactive scaffold that can be modified to develop new drugs for cancer, microbial infections, and other diseases.
Materials Science: The compound can be used to synthesize novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene depends on its specific application:
Biological Activity: The indoloquinoxaline moiety can interact with DNA, proteins, and enzymes, affecting cellular processes and signaling pathways.
Material Properties: The electronic structure of the compound influences its behavior in electronic devices and sensors.
Comparison with Similar Compounds
1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can be compared with other brominated benzene derivatives and indoloquinoxaline compounds:
1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene: This compound has a different substitution pattern and electronic properties.
1-Bromo-4-(1,2-dibromoethyl)benzene: Another brominated benzene derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of a brominated benzene ring and an indoloquinoxaline moiety, offering a versatile platform for further functionalization and application.
Properties
Molecular Formula |
C23H18BrN3O |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
6-[2-(4-bromophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18BrN3O/c1-15-5-4-6-18-21-23(26-20-8-3-2-7-19(20)25-21)27(22(15)18)13-14-28-17-11-9-16(24)10-12-17/h2-12H,13-14H2,1H3 |
InChI Key |
VKWIIUJGCWHMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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